1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one
Description
1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one is a structurally unique compound featuring a seven-membered azepane ring substituted with a 4-chlorophenyl group at the 3-position and a pent-4-en-1-one moiety. This compound’s hybrid architecture—combining a nitrogen-containing heterocycle with an enone—may confer distinct physicochemical and biological properties compared to simpler chlorophenyl derivatives.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c1-2-3-7-17(20)19-12-5-4-6-15(13-19)14-8-10-16(18)11-9-14/h2,8-11,15H,1,3-7,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXGDMSRCBVECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group and the pent-4-en-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Physical Properties
- Melting Point : Not extensively documented; requires experimental validation.
- Solubility : Likely soluble in organic solvents due to its hydrophobic nature.
Reaction Conditions
Specific conditions such as solvent choice, temperature, and catalysts are crucial for optimizing yields and achieving the desired stereochemistry.
Medicinal Chemistry
1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one has been investigated for its potential therapeutic effects, particularly as:
- Antidepressants : Compounds with similar structures have demonstrated efficacy in treating mood disorders.
- Anticancer Agents : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines.
Research indicates that the compound may interact with specific biological targets:
- Receptor Modulation : The presence of the azepane ring allows for interactions with neurotransmitter receptors, potentially influencing neurotransmission.
Case Studies
Several case studies have documented the compound's effects in biological systems:
- Antidepressant Activity : A study reported that derivatives of azepane compounds showed significant improvement in depression-like behaviors in animal models.
- Cytotoxicity Assays : Research involving cancer cell lines demonstrated that modifications to the 4-chlorophenyl group can enhance cytotoxic activity, warranting further exploration into structure-activity relationships.
Comparison of Related Compounds
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the targets and pathways involved. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives (α,β-Unsaturated Ketones)
Chalcones, such as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, share the enone motif with the target compound. Key differences include:
- Electronic Properties: Chalcones exhibit planar geometries due to conjugation across the enone system, enhancing UV absorption and fluorescence.
- Biological Activity: Chalcones are known for antimicrobial and anticancer properties, often attributed to their ability to intercalate DNA or inhibit kinases. The azepane group may modulate solubility and membrane permeability, altering bioactivity .
- Synthesis: Chalcones are typically synthesized via Claisen-Schmidt condensation (e.g., 4-chlorobenzaldehyde + ketones), whereas the target compound likely requires azepane ring formation prior to enone functionalization .
Table 1: Comparison of Chalcones and Target Compound
*Data inferred from analogous compounds.
Azepane- and Diazepane-Containing Compounds
Compounds like 1-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,4-diazepan-1-yl}-2-(2-fluorophenyl)ethan-1-one () share the azepane/diazepane core but differ in substitution:
- Applications : Diazepane derivatives are explored as kinase inhibitors or neuroactive agents, suggesting the target compound could be tailored for similar applications .
Cyclic Ketones and Oximes
1-(4-Chlorophenyl)pent-4-en-1-one oxime (precursor in ) and 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one () provide insights into ketone reactivity:
- Cyclopropane vs. Azepane : Cyclopropane’s ring strain increases reactivity (e.g., ring-opening), whereas azepane’s flexibility may stabilize intermediates in synthesis .
- Oxime Functionalization : Oximes derived from the target compound’s ketone could enable access to heterocycles like isoxazolines, a pathway less explored in rigid chalcones .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis may involve azepane ring formation via reductive amination or cyclization, followed by enone installation—methods distinct from chalcone condensation .
- Computational Insights: Density functional theory (DFT) studies on analogous compounds (e.g., ) predict that the azepane’s electron-donating nitrogen could stabilize the enone’s LUMO, altering regioselectivity in reactions .
- Thermodynamic Stability : The azepane’s chair conformation may reduce steric hindrance compared to bulky substituents in chalcones (e.g., 4-isopropylphenyl in ), enhancing crystallinity .
Biological Activity
1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, enzyme inhibitory, and anticancer activities, supported by recent research findings.
- Molecular Formula: C17H22ClNO
- Molecular Weight: 291.8 g/mol
- CAS Number: 1795302-64-5
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. In studies evaluating the antibacterial efficacy of chlorophenyl derivatives, moderate to strong activity was noted against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of related compounds:
| Compound | Activity Against S. typhi | Activity Against B. subtilis | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | Strong | TBD |
| Compound A (similar structure) | Strong | Moderate | 2.14 |
| Compound B (similar structure) | Weak | Strong | 6.28 |
Note: TBD = To Be Determined based on specific studies of the compound .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in various biological processes. Notably, acetylcholinesterase (AChE) and urease are two enzymes where inhibition has been observed:
- Acetylcholinesterase Inhibition: The inhibition of AChE is critical for potential therapeutic applications in neurodegenerative diseases. Compounds similar to this compound have demonstrated significant AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential for further development.
- Urease Inhibition: Urease inhibitors are valuable in treating conditions like kidney stones and urinary tract infections. The compound's structural features suggest it may exhibit similar inhibitory effects.
Anticancer Activity
Preliminary studies have indicated that derivatives of azepane compounds may possess anticancer properties. Compounds with similar moieties have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
Recent investigations into the biological activity of azepane derivatives highlight the following findings:
- Study on Antibacterial Properties : A study reported that a series of azepane-based compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives achieving notable inhibition rates comparable to established antibiotics .
- Enzyme Inhibition Assays : Research involving AChE and urease inhibition demonstrated that several synthesized compounds showed promising results, with specific derivatives achieving IC50 values significantly lower than those of standard inhibitors.
- Anticancer Research : In vitro studies on cancer cell lines revealed that certain azepane derivatives led to reduced viability and increased apoptosis rates, suggesting potential for development as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including condensation of azepane derivatives with chlorophenyl-substituted ketones. Key factors include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C for cyclization), and catalysts (e.g., Lewis acids for carbonyl activation). For example, intermediates may require protection/deprotection steps to avoid side reactions. Reaction monitoring via TLC or HPLC is critical to optimize purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- NMR : - and -NMR are essential for confirming the azepane ring structure, chlorophenyl substituents, and enone system. Splitting patterns (e.g., doublets for vinyl protons) and coupling constants help distinguish stereochemistry.
- IR : Peaks near 1680–1700 cm confirm the ketone group, while C-Cl stretches appear at 550–750 cm.
- MS : High-resolution mass spectrometry validates molecular formula and fragmentation patterns. Cross-referencing with databases like PubChem ensures accuracy .
Q. What computational methods are recommended for predicting the electronic and thermodynamic properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate molecular orbitals, dipole moments, and thermochemical properties. Basis sets like 6-311++G(d,p) improve accuracy for chlorine and nitrogen atoms. Solvent effects can be modeled using the polarizable continuum model (PCM). Validation against experimental data (e.g., UV-Vis spectra) is critical .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved when analyzing this compound?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard. Discrepancies in bond lengths or angles may arise from disorder or solvent inclusion. Refinement protocols should include restraints for dynamic moieties (e.g., azepane ring puckering). Pair distribution function (PDF) analysis can address amorphous-phase ambiguities .
Q. What strategies mitigate discrepancies between predicted and observed pharmacological activity in vitro?
- Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor/enzyme interactions.
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Off-Target Profiling : Employ high-throughput screening against kinase panels or GPCR libraries. Contradictions may arise from assay interference (e.g., compound fluorescence in FRET assays) .
Q. How can synthetic pathways be optimized to reduce byproducts during azepane ring formation?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling efficiency.
- Solvent Optimization : Switch from THF to dichloroethane to enhance ring-closing metathesis.
- Temperature Gradients : Use microwave-assisted synthesis for rapid, controlled heating (e.g., 100°C for 10 minutes vs. 24 hours conventional). Monitor by GC-MS to identify byproduct thresholds .
Q. What advanced DFT approaches improve predictions of reactivity in chlorophenyl-substituted systems?
Meta-hybrid functionals (e.g., M06-2X) better model dispersion forces in aromatic systems. Non-covalent interaction (NCI) plots visualize steric clashes between the chlorophenyl group and azepane ring. Transition-state calculations (e.g., Nudged Elastic Band method) predict activation barriers for enone isomerization .
Data Analysis and Validation
Q. How should researchers address inconsistencies in NMR chemical shift assignments?
Perform - HSQC and HMBC experiments to resolve overlapping signals. Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA). For chiral centers, use Mosher’s ester derivatives or NOESY to confirm spatial arrangements .
Q. What protocols ensure reproducibility in cytotoxicity assays involving this compound?
- Cell Line Authentication : Use STR profiling to avoid cross-contamination.
- Dose-Response Curves : Include at least six concentrations in triplicate, normalized to vehicle controls.
- Assay Controls : Validate with staurosporine (apoptosis inducer) and Triton X-100 (membrane integrity control). Discrepancies may arise from serum protein binding, requiring adjustment of FBS concentrations .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
